3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone

Description

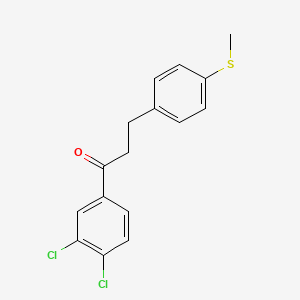

3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by:

- Chlorine substituents at the 3' and 4' positions on the propiophenone aromatic ring.

- A thiomethyl group (-SCH₃) at the para position of the adjacent phenyl ring. Thiomethyl groups are known to enhance lipophilicity and alter metabolic pathways compared to oxygenated analogs, which may influence pharmacological or industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSXIOVWESEBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644399 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-73-2 | |

| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-methylthiophenylacetic acid under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired propiophenone derivative.

Industrial Production Methods: In industrial settings, the production of 3’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone is often carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in further chemical reactions, making it valuable in developing new compounds.

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Anti-inflammatory Properties : Compounds similar to 3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone have shown efficacy in inhibiting pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

- Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, positioning it as a candidate for further medicinal chemistry exploration.

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to detect and quantify similar structures in biological samples. Its distinct chemical properties allow for effective separation and identification using techniques such as HPLC (High-Performance Liquid Chromatography).

Case Study 1: Anti-inflammatory Activity

A study conducted on diaryl ketones, including derivatives of this compound, demonstrated significant inhibition of inflammatory markers in vitro. Researchers observed a reduction in cytokine levels when treated with these compounds, suggesting their potential use in therapeutic applications for inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on various cancer cell lines showed that this compound could induce apoptosis (programmed cell death). The mechanism appears to involve the disruption of cellular signaling pathways, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and thiomethyl groups enhances its binding affinity and reactivity. The compound can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Positions

- 2',4'-Dichloro (): Asymmetric Cl placement could create polarized regions, influencing binding affinity in drug design. 2',6'-Dichloro (): Symmetric substitution reduces steric strain, possibly enhancing crystallinity.

Thiomethyl vs. Methoxy Groups :

Fluorinated Analogs

- 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone () exhibits a lower molecular weight (292.34 g/mol) and higher electronegativity, which may improve solubility in polar solvents.

Biological Activity

3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of both chloro and thiomethyl groups contributes to its distinct chemical reactivity and biological interactions. The compound's structure can be summarized as follows:

- Chloro Groups : These may enhance electrophilic properties, facilitating interactions with nucleophilic sites in biological molecules.

- Thiomethyl Group : This group can undergo metabolic activation, leading to the formation of reactive intermediates that may interact with cellular components.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding : Interaction studies indicate that the compound may bind to various receptors, influencing their activity and downstream signaling pathways.

- Electrophilic Interactions : The chloro groups can participate in electrophilic aromatic substitution reactions, affecting cellular processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Some studies have suggested potential antimicrobial effects, although further investigation is required to confirm these findings.

- Anticancer Potential : There are indications that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial | Exhibits potential antimicrobial properties | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Interaction

Research involving enzyme assays revealed that the compound significantly inhibited the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could have implications for drug-drug interactions and pharmacokinetics in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone, and how do substituent positions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, substituting chlorine atoms at the 3' and 4' positions requires careful control of electrophilic aromatic substitution conditions to avoid over-halogenation. The thiomethyl group at the para position of the phenyl ring may necessitate protective strategies (e.g., using tert-butylthiol) to prevent oxidation during synthesis . Yield optimization can be achieved by varying catalysts (e.g., AlCl₃ vs. FeCl₃) and monitoring reaction temperatures (60–80°C) to balance reactivity and side-product formation .

Q. How can researchers verify the purity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity (>95%). Confirmatory techniques include:

- NMR Spectroscopy : Compare aromatic proton signals (δ 7.2–8.1 ppm) to distinguish between thiomethyl (δ ~2.5 ppm for SCH₃) and chloro substituents.

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (C₁₆H₁₂Cl₂OS: ~338.0 g/mol) and fragmentation patterns consistent with the thiomethyl group .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of fine powders.

- Waste Disposal : Collect halogenated waste separately and neutralize acidic by-products before disposal through certified hazardous waste services .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at room temperature to prevent degradation of the thiomethyl group .

Advanced Research Questions

Q. How do electronic effects of the thiomethyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating thiomethyl group (via +M effect) activates the phenyl ring toward electrophilic substitution, while the electron-withdrawing chloro groups (-I effect) deactivate adjacent positions. This dichotomy requires tailored catalysts (e.g., Pd-based systems for Suzuki-Miyaura coupling) and optimized ligand systems (e.g., SPhos or XPhos) to enhance reaction efficiency. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices .

Q. How should researchers resolve contradictions in NMR data caused by rotameric forms of the propiophenone backbone?

- Methodological Answer : Rotational barriers in the propiophenone ketone group can lead to split signals in ¹H NMR. Strategies include:

- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce split peaks.

- Solvent Selection : Use deuterated DMSO or CDCl₃ to stabilize specific conformers.

- 2D NMR (COSY, NOESY) : Map coupling patterns to confirm assignments and rule out impurities .

Q. What computational approaches are effective in predicting the compound’s photostability and degradation pathways?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra to identify chromophores (e.g., thiomethyl and conjugated ketone) responsible for photodegradation.

- Molecular Dynamics (MD) : Model bond dissociation energies (BDEs) for the C–S and C–Cl bonds under UV exposure.

- High-Resolution LC-MS : Correlate computational predictions with experimental degradation products (e.g., sulfoxide or sulfone derivatives) .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points be addressed across different synthesis methods?

- Methodological Answer : Melting point variations (e.g., 120–125°C vs. 115–118°C) often arise from polymorphic forms or residual solvents. Mitigation steps include:

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate a single crystalline phase.

- DSC Analysis : Perform differential scanning calorimetry to detect polymorph transitions.

- Elemental Analysis : Verify stoichiometry to exclude solvate formation .

Experimental Design Considerations

Q. What strategies minimize by-product formation during thiomethyl group installation?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask reactive sites (e.g., using Boc groups) before introducing the thiomethyl moiety.

- Radical Thiol-Ene Reactions : Employ UV-initiated thiol-ene chemistry for regioselective addition.

- Post-Synthesis Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to separate sulfides from disulfides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.